N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Indole Ring Synthesis: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reactions: The furan and indole rings are coupled using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Microwave-assisted synthesis has been shown to be effective in producing amide derivatives containing furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups on the indole ring can be reduced to amines.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the indole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), showing potential as an anticancer agent.
Biological Research: Its ability to interact with specific biological pathways makes it a valuable tool for studying cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects by binding to the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the tyrosine kinase domain of EGFR, and the pathways involved are those related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a similar structure but lacking the dimethoxy groups on the indole ring.
N-(furan-2-ylmethyl)furan-2-carboxamide: A simpler compound with two furan rings.
Uniqueness
N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to the presence of both furan and indole rings, as well as the specific functional groups that allow it to interact with biological targets like EGFR. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C18H19N3O5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O5/c1-24-15-7-11-6-14(21-13(11)8-16(15)25-2)18(23)20-10-17(22)19-9-12-4-3-5-26-12/h3-8,21H,9-10H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
MYTUKHBNQXSZQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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